Sodium 5-chloro-2-(2,4-dichlorophenoxy)phenyl sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

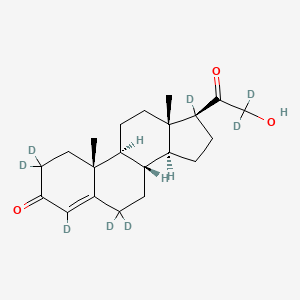

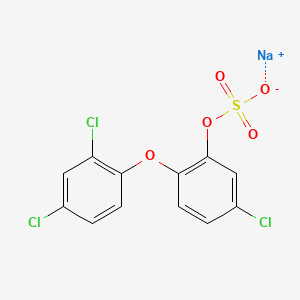

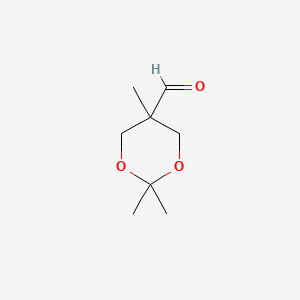

Sodium 5-chloro-2-(2,4-dichlorophenoxy)phenyl sulfate, also known as Triclosan O-Sulfate Sodium Salt, is a compound with the molecular formula C12H6Cl3NaO5S . It is used as a bacteriostat and preservative for cosmetic and detergent compositions . It is also used as an antiseptic, disinfectant, and is a main ingredient in shampoos, deodorants, toothpastes, mouth washes, and household cleaning products .

Molecular Structure Analysis

The compound has a molecular weight of 391.6 g/mol . The InChI string isInChI=1S/C12H7Cl3O5S.Na/c13-7-1-3-10 (9 (15)5-7)19-11-4-2-8 (14)6-12 (11)20-21 (16,17)18;/h1-6H, (H,16,17,18);/q;+1/p-1 . The Canonical SMILES string is C1=CC (=C (C=C1Cl)OS (=O) (=O) [O-])OC2=C (C=C (C=C2)Cl)Cl. [Na+] . Physical And Chemical Properties Analysis

The compound has a molecular weight of 391.6 g/mol . It has a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 5, and a rotatable bond count of 4 . The exact mass is 389.889922 g/mol . The topological polar surface area is 84 Ų . The heavy atom count is 22 .Scientific Research Applications

1. Topical Antiseptic Formulations for Skin and Soft Tissue Infections Triclosan O-Sulfate Sodium Salt is used in topical antiseptic formulations for the prevention and treatment of skin and soft tissue infections . It has been encapsulated into poly L-Lactide (PLLA) nanoparticles to inhibit bacterial growth .

2. Personal Care and Surgical Implant Products The compound has potential applications in personal care and surgical implant products . The encapsulation of Triclosan into PLLA nanoparticles enhances its effectiveness against bacterial growth, making it suitable for use in these products .

Drug Delivery Systems

Triclosan O-Sulfate Sodium Salt can be used in drug delivery systems . The encapsulation of Triclosan into PLLA nanoparticles allows for controlled release of the compound, enhancing its therapeutic effectiveness .

Wound Dressing

The compound is proposed for use in wound dressings . The antibacterial properties of Triclosan can help prevent infection in wounds, and its encapsulation into PLLA nanoparticles can enhance its effectiveness .

Improving Aqueous Solubility

Triclosan O-Sulfate Sodium Salt has been studied for its potential to improve the aqueous solubility of Triclosan . This can enhance the effectiveness of Triclosan in various applications, such as in antimicrobial skin care products and toothpastes .

Antimicrobial Activity

Triclosan O-Sulfate Sodium Salt exhibits antimicrobial activity against both gram-negative and gram-positive bacteria . This makes it a valuable compound in the development of antimicrobial products .

Mechanism of Action

Target of Action

Triclosan O-Sulfate Sodium Salt, also known as Sodium 5-chloro-2-(2,4-dichlorophenoxy)phenyl sulfate, is a biocidal compound with multiple targets in the cytoplasm and membrane . It primarily targets bacteria by inhibiting fatty acid synthesis . The compound binds to the enoyl-acyl carrier protein reductase enzyme (ENR), which plays a crucial role in bacterial lipid biosynthesis .

Mode of Action

At lower concentrations, Triclosan appears bacteriostatic, meaning it inhibits the growth and reproduction of bacteria . It achieves this by binding to the ENR enzyme, thereby inhibiting fatty acid synthesis, which is essential for bacterial growth . At higher concentrations, Triclosan can have a bactericidal effect, killing the bacteria outright .

Biochemical Pathways

Triclosan interferes with the fatty acid synthesis pathway in bacteria . By binding to the ENR enzyme, it prevents the bacteria from producing the fatty acids needed for building and reproducing its cell membrane . This disruption of the fatty acid synthesis pathway leads to inhibited growth and, at higher concentrations, death of the bacteria .

Result of Action

The primary result of Triclosan’s action is the inhibition of bacterial growth and, at higher concentrations, bacterial death . . For instance, it has been linked to endocrine disruption, neurodevelopment impairment, metabolic disorders, cardiotoxicity, and an increased cancer risk .

Action Environment

Triclosan can enter the environment through various pathways due to its widespread use in personal care and consumer products . It has been detected in sewage treatment plant effluents, surface water, ground water, and even in sediment and aquatic organisms . The physico-chemical properties of Triclosan indicate its potential to bioaccumulate and persist in the environment . These environmental factors can influence the compound’s action, efficacy, and stability.

Safety and Hazards

The compound should be handled with personal protective equipment/face protection . It should not get in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided . Dust formation should be avoided . Containers should be kept tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name |

sodium;[5-chloro-2-(2,4-dichlorophenoxy)phenyl] sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3O5S.Na/c13-7-1-3-10(9(15)5-7)19-11-4-2-8(14)6-12(11)20-21(16,17)18;/h1-6H,(H,16,17,18);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIOAPGGJJKGTHL-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

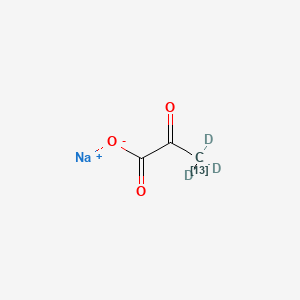

C1=CC(=C(C=C1Cl)OS(=O)(=O)[O-])OC2=C(C=C(C=C2)Cl)Cl.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl3NaO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50737536 |

Source

|

| Record name | Sodium 5-chloro-2-(2,4-dichlorophenoxy)phenyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50737536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68508-18-9 |

Source

|

| Record name | Sodium 5-chloro-2-(2,4-dichlorophenoxy)phenyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50737536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3alpha,5beta)-3-{[tert-Butyl(dimethyl)silyl]oxy}-17-hydroxy-11,20-dioxopregnan-21-yl acetate](/img/structure/B588428.png)

![2h-Isoxazolo[5,4-d]azonine](/img/structure/B588433.png)

![(7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B588440.png)